![molecular formula C10H14F2N3O2P B14337236 N,N-Diethyl-N'-(4-nitrophenyl)phosphoramidimidic difluoride CAS No. 109659-44-1](/img/no-structure.png)
N,N-Diethyl-N'-(4-nitrophenyl)phosphoramidimidic difluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-N’-(4-nitrophenyl)phosphoramidimidic difluoride is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphoramidimidic group attached to a 4-nitrophenyl ring, with two fluorine atoms bonded to the phosphorus atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-N’-(4-nitrophenyl)phosphoramidimidic difluoride typically involves the reaction of N,N-diethylphosphoramidic dichloride with 4-nitroaniline in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
N,N-diethylphosphoramidic dichloride+4-nitroaniline→N,N-Diethyl-N’-(4-nitrophenyl)phosphoramidimidic difluoride+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diethyl-N’-(4-nitrophenyl)phosphoramidimidic difluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Nucleophiles like amines and alcohols can replace the fluorine atoms under appropriate conditions.
Major Products
Oxidation: Formation of phosphoramidic oxides.
Reduction: Formation of N,N-Diethyl-N’-(4-aminophenyl)phosphoramidimidic difluoride.
Substitution: Formation of various substituted phosphoramidimidic compounds.
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-N’-(4-nitrophenyl)phosphoramidimidic difluoride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of N,N-Diethyl-N’-(4-nitrophenyl)phosphoramidimidic difluoride involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved may include inhibition of specific phosphatases and kinases, leading to altered cellular signaling and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Diethyl-N’-(4-aminophenyl)phosphoramidimidic difluoride
- N,N-Diethyl-N’-(4-methylphenyl)phosphoramidimidic difluoride
- N,N-Diethyl-N’-(4-chlorophenyl)phosphoramidimidic difluoride
Uniqueness
N,N-Diethyl-N’-(4-nitrophenyl)phosphoramidimidic difluoride is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Eigenschaften
109659-44-1 | |
Molekularformel |
C10H14F2N3O2P |
Molekulargewicht |
277.21 g/mol |
IUPAC-Name |
N-[difluoro-(4-nitrophenyl)imino-λ5-phosphanyl]-N-ethylethanamine |
InChI |
InChI=1S/C10H14F2N3O2P/c1-3-14(4-2)18(11,12)13-9-5-7-10(8-6-9)15(16)17/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
KIJZMVUZZGQWCM-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)P(=NC1=CC=C(C=C1)[N+](=O)[O-])(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.